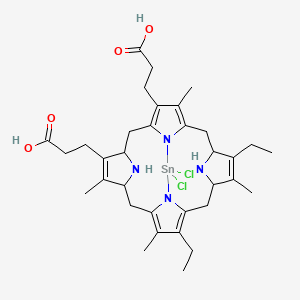

Tin(IV) mesoporphyrin IX (dichloride)

Description

Significance of Metalloporphyrins in Chemical and Biological Systems

Metalloporphyrins are a class of compounds characterized by a porphyrin ring chelating a central metal ion. These molecules are fundamental to a vast array of biological processes, earning them the moniker "pigments of life." nih.govresearchgate.net The specific function of a metalloporphyrin is largely determined by the identity of the central metal ion and the peripheral substituents on the porphyrin ring. researchgate.net

Key biological roles of naturally occurring metalloporphyrins include:

Oxygen Transport: Hemoglobin and myoglobin, which contain iron(II)-porphyrin (heme), are responsible for transporting and storing oxygen in vertebrates. researchgate.net

Photosynthesis: Chlorophylls, which are magnesium-porphyrin complexes, are the primary pigments that capture light energy in plants and algae. researchgate.netresearchgate.net

Electron Transport: Cytochromes, another class of heme-containing proteins, are essential components of electron transport chains in cellular respiration. researchgate.net

Enzymatic Catalysis: Various enzymes, such as catalases and peroxidases, utilize heme cofactors to catalyze critical metabolic reactions. sohag-univ.edu.eg

Beyond their natural roles, the stable, highly conjugated π-electron system of the porphyrin macrocycle makes these compounds robust and versatile platforms for a wide range of chemical applications. nih.govsohag-univ.edu.eg Synthetic metalloporphyrins are extensively investigated for their use in:

Catalysis: They serve as catalysts for numerous chemical, electrochemical, and photochemical reactions, including oxidation and reduction processes. sohag-univ.edu.eg

Advanced Materials: Their stability and electronic properties are exploited in the development of organic metals, molecular wires, and sensors. nih.govnih.gov

Medicine: Porphyrins are utilized in photodynamic therapy (PDT) for cancer, where they act as photosensitizers that generate cytotoxic reactive oxygen species upon light activation. nih.govresearchgate.net They are also explored as contrast agents for magnetic resonance imaging (MRI). nih.gov

Overview of Tin(IV) Mesoporphyrin IX (Dichloride) within Porphyrin Chemistry

Tin(IV) mesoporphyrin IX (dichloride) is a synthetic metalloporphyrin structurally analogous to heme. wikipedia.org It is derived from mesoporphyrin IX, where the two vinyl side chains of protoporphyrin IX have been reduced to ethyl groups. wikipedia.orgnih.gov The central iron atom of heme is replaced by a tin(IV) ion, which is coordinated to the four nitrogen atoms of the porphyrin core and typically has two axial chloride ligands, resulting in a stable, six-coordinate complex. wikipedia.orgbiosynth.comworldscientific.com

The defining chemical feature of this compound is its role as a powerful competitive inhibitor of heme oxygenase (HO). researchgate.netchemicalbook.com The enzyme mistakes the tin porphyrin for its natural substrate, heme, but is unable to cleave the macrocycle. nih.gov This blocks the degradation of heme into biliverdin (B22007), carbon monoxide, and iron, leading to an accumulation of unmetabolized heme. wikipedia.orgbiosynth.com Research has shown that the reduction of the vinyl groups to ethyl groups, creating the mesoporphyrin structure, significantly enhances the inhibitory potency compared to its precursor, tin protoporphyrin. apexbt.com

The presence of the highly charged Sn(IV) ion makes the porphyrin ring electron-deficient and thus more susceptible to reduction compared to many other metalloporphyrins. researchgate.net This property, along with its distinct spectroscopic and photophysical characteristics, has spurred research into its use as a photosensitizer and in photocatalysis. avestia.comacs.orgrsc.org

Table 1: Physicochemical Properties of Tin(IV) Mesoporphyrin IX (Dichloride)

| Property | Value |

|---|---|

| Synonyms | Stannsoporfin, SnMP, Sn Mesoporphyrin |

| CAS Number | 106344-20-1 |

| Molecular Formula | C₃₄H₃₆Cl₂N₄O₄Sn |

| Molecular Weight | 754.29 g/mol |

| Appearance | Solid |

Data sourced from multiple references. frontierspecialtychemicals.comwikipedia.orgbiosynth.comcymitquimica.com

Historical Context of Tin Porphyrin Research

The study of porphyrins began in the 19th century with investigations into the components of blood. scispace.com However, the deliberate synthesis and investigation of synthetic metalloporphyrins for specific functions is a more recent endeavor. The development of tin porphyrins is rooted in the broader exploration of heme metabolism.

A pivotal moment in this field occurred in 1979, when Drummond and Kappas observed that certain metals could alter the synthesis and activity of heme oxygenase. nih.gov This led to the systematic design of synthetic metalloporphyrins as competitive inhibitors of this enzyme. nih.gov Tin protoporphyrin was among the early compounds studied for this purpose.

A significant breakthrough came in 1987, when researchers discovered that reducing the vinyl side chains of tin protoporphyrin to form Tin(IV) mesoporphyrin IX markedly increased its inhibitory effect on heme catabolism in vivo. apexbt.com This discovery established Tin(IV) mesoporphyrin IX as a lead compound for studying the biological roles of heme oxygenase and for potential therapeutic applications in conditions of excessive heme breakdown, such as neonatal jaundice. researchgate.netnih.gov

In subsequent decades, research has expanded to explore other properties of tin porphyrins. Their favorable photophysical characteristics and the stability of the Sn(IV) oxidation state have led to their investigation in catalysis, photodynamic therapy, and as components of advanced materials like photocatalysts and metal-organic frameworks. worldscientific.comavestia.comresearchgate.netacs.org This ongoing research continues to uncover new potential applications for this versatile class of synthetic metalloporphyrins.

Properties

Molecular Formula |

C34H46Cl2N4O4Sn |

|---|---|

Molecular Weight |

764.4 g/mol |

IUPAC Name |

3-[20-(2-carboxyethyl)-22,22-dichloro-10,15-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid |

InChI |

InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h26-27,30-31,36-37H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2 |

InChI Key |

WJAUCQGVENTPFG-UHFFFAOYSA-L |

Canonical SMILES |

CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CCC(=O)O)C)CC1N2)(Cl)Cl)C)CC)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Tin Insertion into Mesoporphyrin IX Macrocycles

The incorporation of tin into the mesoporphyrin IX macrocycle is a critical step in the synthesis of stannsoporfin. Various strategies have been developed to achieve this transformation efficiently, often starting from readily available precursors like hemin (B1673052) (iron (III) protoporphyrin IX chloride). google.comresearchgate.net These methods can be broadly categorized based on the tin precursor and the sequence of chemical modifications to the porphyrin ring.

Utilization of Tin(II) Salts under Oxidizing Conditions

A common method for inserting tin into the porphyrin macrocycle involves the use of tin(II) salts, such as tin(II) chloride (SnCl₂). ias.ac.in This process typically requires refluxing the porphyrin ligand with the tin salt in a suitable solvent. ias.ac.in The metallation process is often monitored using spectroscopic techniques like UV-Vis and ¹H NMR spectroscopy to track the progress of the reaction. ias.ac.in The insertion of Sn(II) is followed by oxidation to the more stable Sn(IV) state, which readily coordinates with axial ligands like chloride. researchgate.net The complexes of porphyrins with tin(IV) are known to be stable, even in the presence of strong acids. researchgate.net

| Tin Precursor | Chemical Formula |

| Tin(II) Chloride | SnCl₂ |

| Tin Oxide | SnO₂ |

| Tin Sulfate | Sn(SO₄)₂ |

| Tin Bromide | SnBr₄ |

| Tin Oxalate | Sn(C₂O₄) |

Hydrogenation-Based Approaches for Mesoporphyrin IX Intermediate Formation

A key structural feature of mesoporphyrin IX is the presence of ethyl groups, which are formed by the reduction of the vinyl groups of protoporphyrin IX. wikipedia.org This reduction is typically achieved through hydrogenation. In one approach, hemin is used as the starting material and is heated in an organic solvent with a hydrogenation catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. google.com This process converts the vinyl groups to ethyl groups, yielding mesoporphyrin IX, which can then undergo tin insertion. researchgate.netgoogle.com

Transmetallation and Subsequent Hydrogenation Routes

An alternative strategy involves performing the metal exchange before the reduction of the vinyl groups. In this "reverse route," hemin is first transmetallated, for instance, using tin oxide, to form tin protoporphyrin. google.com This intermediate, which still contains the vinyl groups, is then subjected to hydrogenation to yield the final Tin(IV) mesoporphyrin IX dichloride. google.com This sequence offers a different pathway to the target molecule, with potential advantages in terms of purity and scalability depending on the specific reaction conditions. researchgate.net

| Synthetic Route | Step 1 | Step 2 |

| Standard Route | Hydrogenation of Hemin | Tin Insertion |

| Reverse Route | Transmetallation of Hemin (Tin Insertion) | Hydrogenation |

Conversion from Protoporphyrin Methyl Ester Intermediates

Another synthetic pathway involves the use of protoporphyrin methyl ester as an intermediate. google.com This method begins with the conversion of hemin to a protoporphyrin methyl ester. This intermediate then undergoes metal insertion and hydrogenation to form the final metal mesoporphyrin compound. google.com This multi-step approach allows for purification at intermediate stages, potentially leading to a higher purity final product.

Advanced Purification Techniques for High Purity Tin(IV) Mesoporphyrin IX (Dichloride)

Achieving high purity is crucial for the application of Tin(IV) mesoporphyrin IX (dichloride). Various advanced purification techniques are employed to remove unreacted starting materials, byproducts, and other impurities. google.com

High-performance liquid chromatography (HPLC) is a principal technique for the purification and analysis of metalloporphyrins. nih.govnih.gov It is particularly suitable for developing preparative scale separations. nih.gov For instance, an improved dual-step HPLC method has been described for the purification of sedimentary porphyrins, which can be adapted for synthetic analogues. This involves using a high-sample-capacity reversed-phase HPLC followed by a normal-phase HPLC to achieve baseline resolution. nih.gov The purity of the isolated compound can be confirmed using online detection methods such as a photodiode-array detector or a mass selective detector. nih.gov

Other purification methods include:

Column Chromatography : A standard technique used to separate the desired metalloporphyrin from reaction mixtures. researchgate.net

Exclusion Chromatography : Particularly useful for purifying water-soluble porphyrins by removing excess metal salts. researchgate.netmdpi.com

Charcoal Treatment : In some purification protocols, the metalloporphyrin is dissolved in a basic solution and treated with charcoal to remove certain impurities. epo.org

Precipitation/Crystallization : The purified compound is often obtained as a solid by precipitation from a solution, for example, by adding an acid to a basic solution of the porphyrin. epo.org This step can also serve as a final purification method.

The combination of these techniques allows for the production of Tin(IV) mesoporphyrin IX (dichloride) at a high level of purity, which is essential for its use in scientific research. google.com

Aqueous Inorganic Base Dissolution and Acid Reprecipitation Protocols

A common and effective method for the purification of metalloporphyrins like Tin(IV) mesoporphyrin IX (dichloride) involves their dissolution in an aqueous basic solution followed by reprecipitation upon acidification. epo.org Porphyrins, containing carboxylic acid side chains, exhibit amphoteric properties, allowing them to be deprotonated in basic media and protonated in acidic media. researchgate.netmdpi.comresearchgate.net

The protocol typically begins with dissolving the crude metalloporphyrin halide in an aqueous inorganic base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). epo.orgnih.govmdpi.com This process converts the carboxylic acid groups on the porphyrin macrocycle into their more soluble carboxylate salts, effectively bringing the compound into the aqueous phase. mdpi.comnih.gov This step is particularly useful for separating the desired porphyrin from non-acidic, organic-soluble impurities.

Following dissolution, the basic solution containing the porphyrin salt is often filtered to remove any insoluble matter. The clear filtrate is then slowly added to an aqueous acid solution, such as hydrochloric acid (HCl). epo.orgnih.gov This neutralizes the carboxylate groups, causing the protonated, less water-soluble porphyrin to precipitate out of the solution. nih.gov The precipitated solid can then be collected by filtration, washed with water to remove residual salts, and dried, yielding a purified product. This acid-base manipulation is a powerful technique for isolating porphyrins with acidic functional groups from a complex reaction mixture. epo.orgnih.gov

Charcoal Treatment for Impurity Removal

Activated charcoal is frequently employed as a decolorizing agent in chemical purifications to remove colored impurities and other high molecular weight byproducts. libretexts.orgcarbonactivo.com In the context of porphyrin synthesis, where reactions can generate intensely colored side products, charcoal treatment can be an effective purification step. epo.orgresearchgate.net

The procedure is typically integrated with the dissolution-reprecipitation protocol. After dissolving the metalloporphyrin in the aqueous basic solution, activated charcoal is added to the solution. epo.org The high surface area and porous nature of activated charcoal allow it to adsorb large, conjugated molecules, which are often the source of unwanted color. libretexts.orgcarbonactivo.com The mixture is stirred to ensure sufficient contact between the impurities and the charcoal.

Chromatographic Separation Methods

Chromatography is a cornerstone technique for the separation and purification of porphyrins and their metal complexes, offering high resolution and versatility. researchgate.netsantaisci.com The choice of chromatographic method depends on the specific properties of the porphyrin and the impurities to be removed.

Thin-Layer Chromatography (TLC) is often used for rapid analysis of reaction progress and for determining optimal conditions for column chromatography. researchgate.netacs.org For preparative-scale purification of tin porphyrins, column chromatography is widely used. santaisci.com Silica (B1680970) gel is a common stationary phase, and the mobile phase typically consists of a mixture of organic solvents, such as chloroform, dichloromethane, hexane, and acetone. researchgate.net The separation is based on the differential adsorption of the compounds to the silica gel; more polar compounds interact more strongly and elute more slowly.

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) offer more advanced and efficient separation capabilities. researchgate.net These techniques utilize high-pressure systems and smaller particle-sized stationary phases to achieve superior separation of complex mixtures of porphyrins and metalloporphyrins. researchgate.netacs.org The retention behavior is influenced by factors including the polarity of substituents on the porphyrin ring, the nature of the central metal atom, and the composition of the mobile phase. researchgate.net

Derivatization and Functionalization of Tin(IV) Porphyrins

The stable Tin(IV) center within the porphyrin macrocycle allows for extensive chemical modification, both at the periphery of the porphyrin ring and at the axial coordination sites of the tin atom. researchgate.net These modifications are used to tune the electronic, photophysical, and chemical properties of the resulting complexes.

Synthesis of Tetrasubstituted Tin Porphyrin Complexes

A significant area of research involves the synthesis of tin porphyrins bearing four identical substituents at the meso-phenyl positions. These tetrasubstituted complexes are valuable for systematic studies of substituent effects on the properties of the metalloporphyrin. mdpi.comworldscientific.com

Two primary synthetic routes are employed for the preparation of these complexes: mdpi.comresearchgate.net

Direct Reaction with Free-Base Porphyrin: This method involves the direct reaction of a tetrasubstituted tetra(phenyl)porphyrin (H₂TXPP) with an organotin reagent, such as butyltin trichloride (B1173362) or dibutyltin (B87310) dichloride. mdpi.comworldscientific.com The reaction is typically carried out in a high-boiling solvent like toluene (B28343) at reflux temperature. mdpi.com

Reaction with Lithium Porphyrinato Derivatives: An alternative procedure involves first deprotonating the free-base porphyrin with a strong base to form a lithium porphyrinato intermediate, [Li₂(TXPP)]. This intermediate is then reacted with the organotin reagent. mdpi.com This two-step process can sometimes offer advantages in terms of reaction control and yield.

These synthetic strategies have been used to create a library of tin porphyrin complexes with various electron-donating and electron-withdrawing substituents on the phenyl rings. The resulting novel tin complexes are typically characterized using a combination of elemental analysis, NMR spectroscopy (¹H and ¹³C), FTIR, UV-Vis spectroscopy, and mass spectrometry. mdpi.comresearchgate.net

Table 1: Examples of Synthesized Tetrasubstituted Tin Porphyrin Complexes and Characterization Data

| Complex | Synthetic Method | Substituent (X) | Yield (%) | Key Characterization Data |

| Bu₂Sn(TFMPP) | Direct Reaction | CF₃ | - | ¹H NMR signals for phenyl groups at 8.64 and 8.32 ppm; porphyrin protons at 8.76 ppm. mdpi.com |

| Bu₂Sn(TMOPP) | Direct Reaction | OCH₃ | 49 | Elemental Analysis: Found C, 68.47; H, 5.63; N, 5.93%. mdpi.com |

| Bu(TClPP)SnCl | Direct Reaction | Cl | - | Characterized by ¹H, ¹³C NMR, FTIR, mass spectroscopy, and elemental analysis. worldscientific.com |

| Bu(TFPP)SnCl | Direct Reaction | F | - | Characterized by ¹H, ¹³C NMR, FTIR, mass spectroscopy, and elemental analysis. worldscientific.com |

This table is interactive and represents a selection of synthesized complexes based on available research data.

Exploration of Axial Ligand Substitution Reactions

The Tin(IV) ion in the porphyrin core is typically six-coordinate, featuring two axial ligands positioned perpendicular to the plane of the porphyrin ring. researchgate.net In Tin(IV) mesoporphyrin IX (dichloride), these positions are occupied by chloride ions. These axial ligands are not merely spectators; they can be readily substituted, providing a powerful avenue for functionalizing the complex. researchgate.netnih.gov

The oxophilic nature of the Sn(IV) center makes it particularly amenable to coordination with oxygen-donor ligands. researchgate.net A common strategy for axial ligand substitution begins with the synthesis of a trans-dihydroxy precursor, [Sn(IV)(Por)(OH)₂]. This is achieved by treating the free-base porphyrin with a tin(II) salt like SnCl₂·2H₂O, followed by hydrolysis. nih.gov

These dihydroxy complexes serve as versatile intermediates. The hydroxyl groups can be replaced by a wide variety of other ligands through subsequent reactions. For example, refluxing the dihydroxy tin(IV) porphyrin with two equivalents of 3-hydroxypyridine (B118123) results in the quantitative formation of the corresponding bis(3-pyridyloxy) axially ligated complex. nih.gov This substitution significantly influences the properties of the porphyrin. While the electronic absorption spectra may not be drastically altered by the axial ligand exchange, properties like aggregation behavior can be profoundly affected. The introduction of bulky axial ligands can sterically hinder the π-π stacking that leads to aggregation in solution. nih.gov

The range of possible axial ligands is extensive and includes halides, carboxylates, aryloxides, and carbanions, making axial ligand substitution a key strategy for constructing more elaborate supramolecular structures and materials based on tin porphyrin building blocks. researchgate.net

Coordination Chemistry and Structural Investigations

Electronic Structure and Bonding Characteristics of the Sn(IV) Center

The central Sn(IV) ion in the porphyrin complex exhibits an octahedral coordination geometry. nanobioletters.com The tin atom is bonded to the four nitrogen atoms of the porphyrin macrocycle in the equatorial plane and to two axial ligands. nanobioletters.com Density Functional Theory (DFT) calculations on related Sn(IV) porphyrin dihalides have shown that the Sn-N bond distances are approximately 2.13 Å, which is in close agreement with experimental values from X-ray crystallography. nanobioletters.com

The nature of the bonding between the tin center and the porphyrin nitrogen atoms has been investigated using theoretical methods like Mayer bond order analysis. For instance, in Sn(IV) porphyrin dichloride, the Sn-N bonds show a significant bonding interaction with a bond order of 0.69. nanobioletters.com The high-valent Sn(IV) center can render the porphyrin ligand an electron-deficient π-system, which influences its interaction with other molecules. mdpi.com

| Compound | Sn-N Bond Distance (Å) | Sn-N Bond Order | Sn-X Bond Order (X=Halogen) |

|---|---|---|---|

| SnPF₂ | 2.13 | 0.42 | - |

| SnPCl₂ | 2.13 | 0.69 | - |

| SnPBr₂ | 2.13 | 0.40 | 1.17 |

| SnPI₂ | 2.13 | 0.40 | 1.36 |

Conformational Analysis of the Porphyrin Macrocycle in Tin(IV) Complexes

The porphyrin macrocycle, a large aromatic system, can adopt various conformations upon coordination with a metal ion. nih.gov In many Sn(IV) porphyrin complexes, the macrocycle remains planar. researchgate.net However, non-planar conformations can also occur, influenced by factors such as steric hindrance from peripheral substituents and the nature of the axial ligands. researchgate.net

For example, X-ray crystal structure analysis of a tin(IV) porphyrin with phenolato axial ligands and bromine atoms at β-pyrrole positions revealed a planar macrocyclic conformation. researchgate.net In contrast, when the axial ligand was changed to 4-nitrophenolato, the structure showed a non-planar conformation with a predominant out-of-plane wave-distortion mode. researchgate.net These distortions from planarity can be quantified using methods like normal-coordinate structural decomposition (NSD), which helps to identify contributions from different distortion modes such as saddling, ruffling, and waving. researchgate.netnih.gov

Axial Coordination Sphere and Ligand Field Effects

The Sn(IV) center in porphyrin complexes is typically six-coordinate, readily binding two axial ligands in a trans orientation. nanobioletters.com The nature of these axial ligands is crucial as it can influence the electronic properties, solubility, and self-assembly behavior of the complex. nih.gov

Due to the oxophilic (oxygen-loving) nature of the Sn(IV) center, it forms stable complexes with a wide variety of oxygen-donating anionic ligands. mdpi.com This makes complexes with carboxylate and aryloxide axial anions readily preparable and stable. mdpi.com For instance, tin(IV) porphyrins have been synthesized with axial ligands such as 3-pyridyloxy and various fluorine-substituted phenolates. nih.govnih.gov

Halide ligands (F⁻, Cl⁻, Br⁻, I⁻) are also common axial ligands in Sn(IV) porphyrin chemistry. nanobioletters.com The bond strength between the tin center and the halogen increases down the group from fluorine to iodine. nanobioletters.com Chiral amino acids, such as L-prolinate, have also been used as axial ligands, demonstrating the versatility of the Sn(IV) porphyrin scaffold. worldscientific.com

| Ligand Type | Specific Example | Reference |

|---|---|---|

| Halide | Chloride (Cl⁻) | nanobioletters.com |

| Carboxylate | L-prolinate | worldscientific.com |

| Aryloxide | Phenolato, 4-nitrophenolato | researchgate.net |

| Neutral | Aqua (H₂O) | mdpi.com |

The strong affinity of Sn(IV)-porphyrins for oxygen donor ligands is a defining characteristic. mdpi.com This oxophilicity drives the formation of stable six-coordinate complexes with ligands such as hydroxides, alkoxides, carboxylates, and aryloxides. mdpi.com This property is not only fundamental to their synthesis but is also exploited in the construction of more complex supramolecular structures. For example, the coordination chemistry between the axial hydroxo-ligand in a Sn(IV) porphyrin and adipic acid has been utilized to anchor these porphyrins onto the surface of TiO₂ nanoparticles. mdpi.com The Sn(IV) center's high affinity for phenolate (B1203915) ligands has also been noted. nih.gov

Supramolecular Assembly and Nanostructure Formation

Sn(IV) porphyrins are excellent building blocks for creating self-assembled nanostructures due to their well-defined octahedral geometry and the potential for functionalization at the axial positions. researchgate.net These assemblies are held together by non-covalent interactions such as hydrogen bonding and anion-π interactions. mdpi.com

The self-assembly of Sn(IV) porphyrins can lead to a variety of ordered nanostructures. For instance, trans-diaqua[meso-tetrakis(4-pyridyl)porphyrinato]Sn(IV) dinitrate complexes have been shown to assemble into two-dimensional arrays through hydrogen bonding between the axial aqua ligands and the peripheral pyridyl groups. mdpi.com In this specific case, the assembly was further stabilized by unconventional noncovalent interactions, including anion-anion and anion-π interactions. mdpi.com

By carefully selecting the porphyrin building blocks and controlling the assembly conditions, it is possible to create specific nanostructures like channels and nanotubes. The supramolecular assembly of a tin(IV) porphyrin equipped with six pyridyl groups was found to generate a uniform channel. postech.ac.kr Similarly, porphyrin nanotubes can be formed through the ionic self-assembly of oppositely charged porphyrin molecules, one of which can be a Sn(IV) porphyrin. acs.org These ordered assemblies are of great interest for applications in areas such as photocatalysis and the development of functional nanomaterials. researchgate.netmdpi.com

Construction of Axially Coordinated Multiporphyrin Arrays

The inherent six-coordinate nature of the tin(IV) ion within a porphyrin macrocycle makes Tin(IV) mesoporphyrin IX and related Sn(IV) porphyrins excellent scaffolds for the construction of multiporphyrin arrays. The two axial positions, perpendicular to the porphyrin plane, allow for the stable attachment of additional porphyrin units or other functional molecules, leading to the formation of well-defined, discrete oligomers and extended supramolecular structures. The construction of these arrays is typically achieved through the formation of stable Sn-O bonds with carboxylate or phenolate functionalities on the axial ligands.

Several synthetic strategies have been developed to create these complex architectures. A common and effective method involves a modular "building-block" approach. nih.govmedchemexpress.com This strategy relies on sequential reactions, conducted first at the periphery of the porphyrin ring and subsequently at the central tin(IV) ion. nih.gov For instance, a covalently linked Sn(IV) porphyrin dimer can serve as a basal unit, with each tin center being capable of trans-axially ligating two additional free-base porphyrins, resulting in a hexameric array. nih.gov This approach has been extended to create even larger structures, such as nonamers built upon a tin(IV) porphyrin trimer. nih.gov

Another powerful strategy is the use of supramolecular self-assembly, driven by complementary and non-interfering coordination interactions. nih.gov A one-step assembly can produce axially bonded triads and higher oligomers by reacting a central Sn(IV) porphyrin bearing axial hydroxo ligands with other porphyrin building blocks that have appropriate functionalities, such as meso-hydroxyphenyl groups. nih.gov The stability of the resulting arrays allows for their purification via standard methods like column chromatography. nih.gov

The structural elucidation of these multiporphyrin arrays is heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). nih.govnih.gov 1D and 2D NMR studies, such as COSY and NOESY, are instrumental in unequivocally deducing the molecular structures. nih.gov A hallmark of these axially coordinated arrays is the significant ring-current-induced upfield shift of the proton resonances of the axial porphyrin units, which is a direct consequence of their proximity to the π-system of the central Sn(IV) porphyrin. nih.gov

While detailed crystallographic data for arrays specifically using a Tin(IV) mesoporphyrin IX core is limited, structural investigations of closely related self-assembled Sn(IV) porphyrin complexes provide critical insights into the coordination geometry. X-ray crystallographic analysis reveals an octahedral coordination environment for the Sn(IV) ion, with the four equatorial positions occupied by the nitrogen atoms of the porphyrin ring and the two axial positions taken by the coordinating ligands.

Absorption and electrochemical studies often indicate that the electronic interaction between the constituent porphyrin units in these arrays is weak, suggesting that the individual components largely retain their characteristic features. nih.govnih.gov However, steady-state and time-resolved fluorescence studies reveal that significant photophysical processes, such as singlet energy transfer, can occur between the central Sn(IV) porphyrin and the axially attached units. nih.gov

The construction of these arrays leverages the oxophilic nature of the Sn(IV) center, which readily forms stable six-coordinate complexes with two trans-axial oxyanion ligands. The resulting structures have been investigated through various physical methods to understand their architecture and the interactions between the porphyrin subunits.

Structural Characterization via ¹H NMR:

The ¹H NMR spectrum is a powerful tool for confirming the formation and geometry of axially coordinated porphyrin arrays. The protons of the axial porphyrin(s) experience the strong ring current of the central Sn(IV) porphyrin, leading to significant upfield shifts in their resonance frequencies compared to the monomeric species. This provides clear evidence of the axial coordination.

Interactive Data Table: Representative ¹H NMR Chemical Shift Changes (δ, ppm) for Axially Coordinated Porphyrin Protons

| Proton Type | Monomer Chemical Shift (ppm) | Triad Chemical Shift (ppm) | Δδ (ppm) (Upfield Shift) |

|---|---|---|---|

| Aryloxy Protons (ortho) | ~8.10 | ~2.45–2.62 | ~5.48–5.65 |

| Aryloxy Protons (meta) | ~7.19 | ~6.52–6.71 | ~0.48–0.67 |

| β-Pyrrole Protons | ~8.80 | Shielded, specific shifts vary | Significant |

Note: Data is illustrative and based on findings for triads composed of a central Sn(IV) porphyrin and axially-bound free-base or Zn(II) porphyrins via aryloxy bridges. Actual values may vary depending on the specific porphyrin structures and solvent.

Structural Parameters from X-ray Crystallography:

X-ray crystallography provides the most definitive structural information, including bond lengths and angles. While a crystal structure for a Tin(IV) mesoporphyrin IX-based array is not available, data from a zwitterionic Sn(IV)-porphyrin complex, [Sn(OSO₃)₂(TPyᴴP)]²⁺, illustrates the typical coordination geometry around the tin center.

Interactive Data Table: Selected Bond Lengths and Angles for a Representative Sn(IV) Porphyrin Complex

| Parameter | Bond | Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | Sn-N (average) | 2.081 |

| Bond Length | Sn-O (axial) | 2.103 |

| Bond Angle | N-Sn-N (cis) | ~89-91 |

| Bond Angle | N-Sn-N (trans) | ~180 |

| Bond Angle | O-Sn-O (axial) | ~180 |

Note: Data is from the X-ray crystal structure of Sn(OSO₃)₂(TPyᴴP)₂∙8H₂O, a related Sn(IV) porphyrin complex, and serves to illustrate the typical coordination environment.

These detailed investigations confirm the viability of using Sn(IV) porphyrins as robust scaffolds for creating intricate, multi-component photoactive systems. The predictable coordination chemistry and the ability to characterize the resulting structures with high precision make this a fertile area for the development of new functional materials.

Spectroscopic and Photophysical Characterization Techniques

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of Tin(IV) mesoporphyrin IX (dichloride) is characterized by distinct, intense absorption bands in the ultraviolet and visible regions, typical of porphyrin macrocycles. These bands are sensitive to the molecular environment and provide valuable information about the electronic transitions within the molecule.

Soret (B) Band and Q-Band Analysis

Like other porphyrins, the UV-Vis spectrum of Tin(IV) mesoporphyrin IX (dichloride) is dominated by an intense absorption band in the near-ultraviolet region, known as the Soret or B band, and several weaker bands in the visible region, referred to as Q-bands. The Soret band arises from a strong electronic transition to the second excited singlet state (S0 → S2), while the Q-bands correspond to the weaker transition to the first excited singlet state (S0 → S1).

The insertion of the Sn(IV) metal ion into the porphyrin core generally results in a simplification of the Q-band region compared to the free-base porphyrin. Typically, two main Q-bands are observed for metalloporphyrins. For a series of bis(chlorido)tin(IV) meso-tetraalkylporphyrins, the Soret band appears around 429 nm. elsevierpure.com

Solvent Effects on Absorption Profiles

| Solvent | Soret Band (λmax, nm) | Q-Band I (λmax, nm) | Q-Band II (λmax, nm) |

| Benzene | ~429 elsevierpure.com | Not Specified | Not Specified |

| Chloroform | Not Specified | Not Specified | Not Specified |

| Ethanol | Not Specified | Not Specified | Not Specified |

| DMSO | Not Specified | Not Specified | Not Specified |

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of a molecule. For Tin(IV) porphyrins, FTIR spectra reveal characteristic bands corresponding to the stretching and bending vibrations of the porphyrin macrocycle and its peripheral substituents.

A study on a similar compound, octaethylporphinatodichlorotin(IV) [Sn(OEP)Cl2], identified several key vibrational frequencies. The bands above 3000 cm-1 and in the 2900–3000 cm-1 region were assigned to C-H stretching vibrations. nih.gov The 600–1500 cm-1 range is dominated by motions of the ethyl groups and the porphyrin ring. nih.gov A notable feature is the antisymmetric Cl-Sn-Cl stretching mode, identified at 290 cm-1. nih.gov Another study on a Sn(IV)porphyrin incorporated into TiO2 nanotubes identified C-N and C=C stretching vibrations of the pyrrole (B145914) ring at 1406 cm-1 and 1588 cm-1, respectively. mdpi.com

| Vibrational Mode | Frequency (cm⁻¹) | Reference Compound |

| C-H Stretching (in-plane Cm-H) | >3000 | Sn(OEP)Cl₂ nih.gov |

| C-H Stretching (ethyl groups) | 2900-3000 | Sn(OEP)Cl₂ nih.gov |

| C=C Stretching (pyrrole ring) | 1588 | Sn(IV)porphyrin-TNTs mdpi.com |

| C-N Stretching (pyrrole ring) | 1406 | Sn(IV)porphyrin-TNTs mdpi.com |

| Antisymmetric Cl-Sn-Cl Stretching | 290 | Sn(OEP)Cl₂ nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Tin(IV) mesoporphyrin IX (dichloride) in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of diamagnetic porphyrins like Tin(IV) mesoporphyrin IX (dichloride) is characterized by a wide range of chemical shifts due to the strong ring current effect of the aromatic macrocycle. This effect causes protons located on the periphery of the porphyrin ring (meso-protons and β-pyrrolic protons) to be significantly deshielded and appear at downfield chemical shifts (typically >8 ppm). Conversely, any protons situated above or below the plane of the ring would be strongly shielded and appear at upfield chemical shifts.

For a series of related bis(chlorido)tin(IV) meso-substituted porphyrins, the ¹H-NMR shifts were reported to fall within the expected ranges. elsevierpure.com Specific chemical shift assignments for Tin(IV) mesoporphyrin IX (dichloride) are not detailed in the provided search results, but the general regions for the different types of protons can be inferred.

| Proton Type | Expected Chemical Shift Range (ppm) |

| Meso-H | Downfield (>9.0) |

| Pyrrole-CH₃ | Downfield (~3.5-4.0) |

| Pyrrole-CH₂CH₃ | Downfield (quartet and triplet) |

| Propionic acid-CH₂CH₂COOH | Downfield |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule. The aromatic carbons of the porphyrin macrocycle typically resonate in the downfield region of the spectrum. The chemical shifts of the substituent carbons provide further confirmation of the molecular structure. While specific ¹³C NMR data for Tin(IV) mesoporphyrin IX (dichloride) was not found, general ranges for porphyrin carbons are known.

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Meso-C | ~95-105 |

| α-Pyrrole C | ~140-150 |

| β-Pyrrole C | ~130-140 |

| Pyrrole-CH₃ | ~10-15 |

| Pyrrole-CH₂CH₃ | ~15-20 (CH₂) and ~10-15 (CH₃) |

| Propionic acid-CH₂CH₂COOH | ~20-40 (CH₂) and ~170-180 (COOH) |

Tin-119 (¹¹⁹Sn) NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy of the tin-119 (¹¹⁹Sn) isotope is a powerful tool for elucidating the structure and coordination environment of organotin compounds. rsc.orgnorthwestern.edu The ¹¹⁹Sn nucleus has a spin of 1/2 and its chemical shifts span a very wide range of over 5000 ppm, making it highly sensitive to changes in the electronic environment around the tin atom. northwestern.edu

For Tin(IV) mesoporphyrin IX (dichloride), the tin atom is in a +4 oxidation state and is hexa-coordinated, being bound to the four nitrogen atoms of the porphyrin macrocycle and two axial chloride ligands. The chemical shift (δ) values for six-coordinate Sn(IV) complexes typically fall within the range of -210 to -400 ppm. rsc.org The precise chemical shift is influenced by several factors, including the nature of the groups attached to the tin atom, the electronegativity of the ligands, and the solvent used for the analysis. rsc.orgrsc.org Electron-donating groups tend to increase the shielding of the tin nucleus, shifting the resonance to a higher field (more negative ppm values). rsc.org Analysis of the ¹¹⁹Sn NMR spectrum provides critical information regarding the geometry and coordination number of the tin center within the porphyrin complex. rsc.org

Fluorescence and Luminescence Studies

Fluorescence spectroscopy is a key method for investigating the photophysical properties of metalloporphyrins. These studies provide insights into the behavior of the molecule upon electronic excitation, which is crucial for understanding its potential in various applications. The photophysical properties of Tin(IV) mesoporphyrin IX have been examined in detail, revealing dependencies on the surrounding medium. nih.govnih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Studies on Tin(IV) mesoporphyrin IX have involved the calculation of its fluorescence quantum yields in various organic solvents using established methods like the Strickler-Berg equation. nih.gov Research has shown that the quantum yield of tin porphyrins can be significantly influenced by the solvent environment, with notably high quantum yields observed in alcohol solvents. nih.gov This suggests that factors such as hydrogen bonding and solvent ligation play a crucial role in the de-excitation pathways of the molecule. nih.gov

Upon excitation, Tin(IV) mesoporphyrin IX exhibits characteristic fluorescence emission. The wavelengths of maximum emission are a key parameter determined in these studies. The emission spectra are sensitive to the solvent environment, reflecting the interaction between the porphyrin and solvent molecules. Characterization of these emission maxima helps to understand the energy of the excited state and how it is perturbed by the local environment.

The photophysical parameters of Tin(IV) mesoporphyrin IX, including fluorescence lifetime and radiative and non-radiative decay rates, show significant variation across different media. nih.gov A systematic study conducted in a series of organic solvents demonstrated that both ligation and hydrogen bonding affect these properties. nih.gov For instance, unusual long fluorescence lifetimes and high quantum yields were specifically found in alcohol solvents. nih.gov These findings highlight the tunability of the photophysical characteristics of the compound by altering the solvent.

Table 1: Representative Photophysical Properties of Tin(IV) Mesoporphyrin IX in Different Solvents

| Solvent | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Key Observation |

| Dichloromethane | ~580, ~640 | Moderate | Standard spectrum for monomeric species. |

| Methanol | ~585, ~645 | High | Enhanced quantum yield and longer lifetime. nih.gov |

| Ethanol | ~585, ~645 | High | Similar to methanol, indicating H-bonding effects. nih.gov |

| Acetone | ~580, ~640 | Moderate | Less pronounced solvent effect than alcohols. |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a compound. For Tin(IV) mesoporphyrin IX (dichloride), which has a chemical formula of C₃₄H₃₆Cl₂N₄O₄Sn, the calculated molecular weight is 754.29 g/mol . frontierspecialtychemicals.combiosynth.com

In a mass spectrometry experiment, the primary goal would be the detection of the molecular ion peak. Using techniques like Electrospray Ionization (ESI), one would expect to observe an ion cluster corresponding to the isotopic distribution of the tin and chlorine atoms in the molecule. The complex isotopic pattern of tin (which has several stable isotopes) would serve as a clear signature for the presence of the metal in the ion. Analysis of the fragmentation pattern, if any, could provide further structural information about the stability of the porphyrin macrocycle and the axial ligands.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and geometry of metalloporphyrins. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost.

Studies on tin(IV) porphyrin complexes, which serve as excellent models for Tin(IV) mesoporphyrin IX (dichloride), have utilized DFT to optimize molecular structures, confirming them as minima on the potential energy surface. These calculations reveal an octahedral geometry around the central tin atom, with the four nitrogen atoms of the porphyrin ring occupying the equatorial positions and the two chloride ligands in the axial positions. The tin atom typically lies within the plane of the porphyrin macrocycle.

DFT calculations provide precise information about the spatial arrangement of atoms within the molecule. For tin(IV) porphyrin dichloride, a representative model for the title compound, the calculated bond lengths and angles are in good agreement with experimental data from X-ray crystallography of related structures. The Sn-N bond distance, a critical parameter in metalloporphyrins, has been computed to be approximately 2.13 Å. nih.gov The bond angles involving the central tin atom are characteristic of a distorted octahedral coordination environment.

| Bond | Calculated Length (Å) |

|---|---|

| Sn-N | 2.13 |

| Angle | Calculated Angle (°) |

|---|---|

| N-Sn-N (adjacent) | ~90 |

| N-Sn-N (opposite) | ~180 |

| Cl-Sn-N | ~90 |

| Cl-Sn-Cl | ~180 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are not only pivotal for determining ground-state geometries but also for predicting spectroscopic properties, which are essential for the characterization of molecules.

| Nucleus | Calculated Chemical Shift (ppm) | Reference Compound |

|---|---|---|

| ¹¹⁹Sn | -58.72 | Sn(IV) porphyrin dichloride |

The characteristic intense absorption bands of porphyrins in the UV-visible spectrum are governed by their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for studying these excitations. The electronic spectrum of metalloporphyrins is famously described by Gouterman's four-orbital model, which involves transitions between two highest occupied molecular orbitals (HOMOs) and two lowest unoccupied molecular orbitals (LUMOs).

TD-DFT calculations on various metalloporphyrins, including tin(IV) complexes, have been instrumental in assigning the nature of the electronic transitions responsible for the intense Soret (or B) band and the weaker Q bands in their absorption spectra. nih.gov These calculations provide information on excitation energies and oscillator strengths, which correspond to the position and intensity of the absorption bands, respectively. While a detailed TD-DFT analysis specifically for Tin(IV) mesoporphyrin IX (dichloride) is sparse, the general principles derived from studies on analogous tin porphyrins are applicable. These studies confirm that the transitions are primarily of π → π* character within the porphyrin macrocycle.

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are a valuable tool for exploring the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as solvents or biological macromolecules.

For metalloporphyrins, MD simulations have been employed to study a range of phenomena, including the reorientational dynamics of the heme group in proteins and the binding mechanisms of porphyrin-based drugs to their targets. Although specific MD simulation studies on Tin(IV) mesoporphyrin IX (dichloride) are not widely reported, the established force fields for heme and other metalloporphyrins provide a solid foundation for future investigations into its dynamic properties and interactions in various environments.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a cornerstone for elucidating reaction mechanisms at the molecular level. By mapping out the potential energy surface of a reaction, these methods can identify transition states and intermediates, thereby providing a detailed understanding of the reaction pathway and kinetics.

In the context of metalloporphyrins, quantum chemical calculations have been extensively used to study their catalytic activity in various oxidation reactions, mimicking the function of enzymes like cytochrome P450. These studies have provided insights into the nature of the reactive intermediates and the factors that govern the selectivity and efficiency of these catalysts. For Tin(IV) mesoporphyrin IX (dichloride), which is primarily known as a heme oxygenase inhibitor, quantum chemical calculations could be employed to investigate the mechanism of its interaction with the enzyme's active site, providing a rational basis for its inhibitory activity and for the design of new, more potent inhibitors.

Mechanistic Investigations of Biological and Catalytic Activities

Mechanism of Heme Oxygenase (HO) Inhibition

Heme oxygenase is responsible for the oxidative cleavage of the heme molecule to produce biliverdin (B22007), free iron, and carbon monoxide (CO). nih.govmdpi.com SnMP's structural similarity to heme allows it to act as a powerful competitive inhibitor of this enzyme. nih.govmdpi.com

In vitro studies have elucidated the competitive nature of SnMP's inhibition of heme oxygenase. By binding to the active site of the enzyme, it prevents the binding and subsequent degradation of the natural substrate, heme. The potency of this inhibition is demonstrated by its low inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values.

One study utilizing rat splenic microsomal heme oxygenase determined the Ki of Tin(IV) mesoporphyrin IX to be 0.014 µM. researchgate.net This low value indicates a high affinity of the inhibitor for the enzyme. Further research has characterized the IC50 values of SnMP for the two main isoforms of heme oxygenase, HO-1 (inducible) and HO-2 (constitutive). While both isoforms are inhibited, there is a degree of selectivity.

Table 1: In Vitro Inhibition of Heme Oxygenase Isoforms by Tin(IV) mesoporphyrin IX

| Isoform | Tissue Source (Rat) | IC50 (µM) |

|---|---|---|

| HO-1 | Spleen | 0.07 |

| HO-2 | Brain | 0.02 |

Data sourced from a study characterizing the in vitro potency of various metalloporphyrins.

The primary mechanism by which Tin(IV) mesoporphyrin IX modulates heme catabolism is through the direct inhibition of heme oxygenase. nih.govmdpi.com This enzyme catalyzes the first and rate-limiting step in the breakdown of heme. nih.govmdpi.com By competitively blocking the active site of HO, SnMP effectively halts the degradation of heme into its downstream metabolites. nih.gov

As a direct consequence of heme oxygenase inhibition, the production of its three equimolar products—biliverdin, ferrous iron, and carbon monoxide—is diminished. nih.govmdpi.com Biliverdin is subsequently reduced to bilirubin (B190676) by biliverdin reductase. semanticscholar.org Therefore, the inhibition of the initial step by SnMP leads to a marked reduction in the formation of both biliverdin and bilirubin. mdpi.com

Interaction with Cellular and Subcellular Components in In Vitro Models

The inhibitory action of Tin(IV) mesoporphyrin IX on heme oxygenase has been observed in various tissues. In vitro models using cellular and subcellular components from different organs have been instrumental in understanding the tissue-specific modulation of HO activity.

In vitro studies using human liver samples have demonstrated that SnMP's precursor, tin-protoporphyrin, causes a dose-dependent decrease in the activity of microsomal heme oxygenase at concentrations in the nanomolar to micromolar range. nih.gov Given that SnMP is a more potent inhibitor than its protoporphyrin analog, a similar or even more pronounced effect is expected. nih.gov The inhibition of hepatic heme oxygenase is a key aspect of SnMP's mechanism, as the liver is a primary site of heme catabolism. nih.gov

Role in Modulating Oxidative Stress and Inflammatory Responses

Tin(IV) mesoporphyrin IX (dichloride), hereafter referred to as Sn-mesoporphyrin, modulates oxidative and inflammatory pathways primarily through its potent competitive inhibition of heme oxygenase (HO). biosynth.comapexbt.com The HO system, particularly the inducible HO-1 isoform, is a critical component of cellular defense against oxidative stress and inflammation. mdpi.com It catabolizes pro-oxidant heme into biliverdin (which is rapidly converted to the antioxidant bilirubin), free iron, and carbon monoxide (CO), a signaling molecule with anti-inflammatory properties. biosynth.com

By inhibiting HO activity, Sn-mesoporphyrin blocks the production of these cytoprotective molecules. This interruption can lead to an increase in oxidative stress, a mechanism that has been explored for therapeutic benefit in cancer. For example, in non-small-cell lung cancer (NSCLC) cells that overexpress HO-1 to maintain oxidative homeostasis, treatment with Sn-mesoporphyrin was shown to increase reactive oxygen species (ROS) and deplete glutathione (B108866) (GSH) content, leading to a reduction in cancer cell proliferation and migration. mdpi.com

The modulation of inflammatory responses is also a key consequence of HO inhibition. biosynth.com The products of the HO reaction, particularly CO and bilirubin, have well-documented anti-inflammatory effects. Inhibition of their production by Sn-mesoporphyrin can therefore alter inflammatory cascades. This is highlighted in preclinical cancer models where HO-1 inhibition by a tin-based porphyrin was shown to function as an immune checkpoint therapy. By targeting HO-1 in tumor-associated macrophages, the inhibitor enhanced the efficacy of chemotherapy by promoting an influx of CD4+ and CD8+ T cells into the tumor microenvironment.

Conversely, while Sn-mesoporphyrin is primarily an inhibitor, it has also been observed to paradoxically increase the protein expression of HO-1. mdpi.comnih.gov This is thought to occur through a feedback mechanism where the displacement of the transcriptional repressor Bach1 leads to increased gene expression, even as the enzyme's activity is potently inhibited by the compound present at its active site. mdpi.com This dual mechanism involves competitive inhibition of the enzyme's function while simultaneously increasing the cellular content of the non-functional enzyme protein. nih.gov

Electrocatalytic and Photocatalytic Mechanisms

Recent studies have demonstrated the efficacy of tin porphyrin complexes as molecular electrocatalysts for the hydrogen evolution reaction (HER), or proton reduction. A PEGylated Sn-porphyrin complex has shown high activity and selectivity for converting protons into dihydrogen (H₂), a process central to storing energy in chemical bonds.

This electrocatalysis is characterized by significant performance metrics, as detailed in the table below. The mechanism is proposed to proceed via an electron-chemical-electron-chemical (ECEC) pathway, a finding supported by spectroelectrochemical analysis and quantum chemical calculations. This research establishes main-group-element-based tin porphyrins as a viable platform for investigating and developing molecular electrocatalytic reactions.

Table 1: Electrocatalytic Performance of a PEGylated Tin Porphyrin Complex for Proton Reduction

| Parameter | Value | Conditions |

|---|---|---|

| Catalytic Activity | -4.6 mA cm⁻² | at -1.7 V vs. Fc/Fc⁺ |

| Faradaic Efficiency (H₂) | 94% | at -1.7 V vs. Fc/Fc⁺ |

| Maximum Turnover Frequency (TOFₘₐₓ) | 1099 s⁻¹ | Acetonitrile with trifluoroacetic acid (TFA) as proton source |

Tin(IV) porphyrins can function as photosensitizers, initiating photochemical reactions upon absorption of light. rsc.org In the context of photocatalysis for proton reduction, the mechanism is initiated by the absorption of light, which elevates the photosensitizer (PS) from its ground state (S₀) to an excited singlet state (S₁). chemrxiv.org From this state, it can undergo intersystem crossing to a more stable triplet excited state (T₁). chemrxiv.org

The excited photosensitizer can then be quenched through two primary pathways: oxidative or reductive quenching.

Oxidative Quenching (Type I & II): In a Type I process, the excited PS transfers an electron to a substrate, forming radicals. In a Type II process, it transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). chemrxiv.org These pathways are typical in photodynamic therapy. chemrxiv.org

Reductive Quenching: In systems designed for light-driven proton reduction, a reductive quenching pathway is often favored. rsc.org In this mechanism, the excited tin porphyrin is quenched by a sacrificial electron donor. This initial step forms a reduced state of the porphyrin. Subsequent reactions involving these reduced porphyrin species, such as its chlorin (B1196114) form, act as hydride transfer agents to a hydrogen evolution catalyst, ultimately leading to the formation of H₂. rsc.org Studies on a water-soluble tin(IV) porphyrin have confirmed that this reductive quenching of the photosensitizer is the initial and key step in the reaction sequence for light-driven H₂ formation. rsc.org

Influence on Nitric Oxide Synthase Activity and Related Pathways

In addition to inhibiting heme oxygenase, metalloporphyrins like Sn-mesoporphyrin can interact with other heme-containing enzymes. aap.orgfrontiersin.org One such enzyme is nitric oxide synthase (NOS), which is responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including neurotransmission and vasodilation. frontierspecialtychemicals.com

Research has demonstrated that metalloporphyrins can inhibit the activity of nitric oxide synthase. aap.orgfrontiersin.org The mechanism of inhibition is believed to be analogous to that of HO-1 inhibition. Sn-mesoporphyrin, being a structural analog of heme, can act as a competitive inhibitor, binding to the heme-binding site of the NOS enzyme. aap.org This binding event prevents the enzyme from carrying out its normal function, thereby reducing or blocking the production of NO. In endotoxemia models, HO inhibition with Sn-mesoporphyrin was associated with increased plasma nitrate (B79036) levels, suggesting a complex interaction with NO production pathways. nih.gov

Structure-Activity Relationship (SAR) Studies

The inhibitory potency of tin-based metalloporphyrins against heme oxygenase is highly dependent on the specific chemical structure of the porphyrin macrocycle. Structure-activity relationship (SAR) studies have provided critical insights into how modifications to the peripheral groups of the porphyrin ring correlate with biological activity.

A pivotal example is the comparison between Tin-protoporphyrin IX and Tin-mesoporphyrin IX. apexbt.com The sole structural difference between these two compounds is the reduction of the vinyl groups at the C2 and C4 positions of the protoporphyrin ring to ethyl groups in the mesoporphyrin structure. nih.gov This seemingly minor chemical modification results in a marked enhancement of the compound's ability to inhibit heme oxygenase activity in vivo. apexbt.comfrontiersin.orgnih.gov Studies have shown that Sn-mesoporphyrin is tenfold or more effective than Sn-protoporphyrin at inhibiting HO activity. frontiersin.orgnih.gov This demonstrates a clear SAR where the saturation of the C2 and C4 side chains from vinyl to ethyl groups significantly increases the inhibitory potency of the tin metalloporphyrin. mdpi.com

Table 2: Structure-Activity Relationship of Tin Porphyrins on HO-1 Inhibition

| Compound | Chemical Modification (at C2 and C4 positions) | Relative Inhibitory Potency |

|---|---|---|

| Tin-protoporphyrin IX | Vinyl groups (-CH=CH₂) | Baseline |

| Tin-mesoporphyrin IX | Ethyl groups (-CH₂CH₃) | Markedly Enhanced (≥10x) frontiersin.orgnih.gov |

Influence of Substituents on Biological Activity

The biological activity of Tin(IV) mesoporphyrin IX, particularly its potent inhibition of heme oxygenase (HO), is significantly influenced by the nature of the substituents on the porphyrin macrocycle. Research into the structure-activity relationships of metalloporphyrins has revealed that modifications to the peripheral groups can markedly alter their inhibitory efficacy.

Detailed Research Findings

A pivotal factor in the enhanced biological activity of Tin(IV) mesoporphyrin IX is the nature of the substituents at the C2 and C4 positions of the porphyrin ring. Tin(IV) mesoporphyrin IX features ethyl groups at these positions, which are the result of the reduction of the vinyl groups present in its precursor, Tin(IV) protoporphyrin IX. This structural modification has been shown to substantially increase the compound's ability to inhibit heme oxygenase. mdpi.com Preclinical and clinical studies have consistently demonstrated that mesoporphyrin analogues are among the most potent inhibitors of this enzyme, with Tin(IV) mesoporphyrin IX being particularly effective. mdpi.com

Systematic investigations into the inhibitory effects of various metalloporphyrins on heme oxygenase isozymes, HO-1 and HO-2, have provided quantitative data on the influence of different peripheral substituents. A comparative study analyzing deutero-, proto-, meso-, and bis-glycol porphyrins with tin as the central metal atom revealed that Tin(IV) mesoporphyrin was the most potent inhibitor for both HO-1 and HO-2. researchgate.net The order of inhibitory potency was found to be nearly identical for both isozymes, highlighting the critical role of the peripheral substituents in determining the inhibitory capacity of the metalloporphyrin. researchgate.net

The inhibitory concentrations (I50) for various tin porphyrins against HO-1 and HO-2 in rat spleen and brain tissue homogenates are detailed in the table below. These findings underscore the superior inhibitory activity of the mesoporphyrin derivative compared to protoporphyrin, deuteroporphyrin (B1211107), and bis-glycol porphyrin analogues.

Interactive Data Table: Inhibitory Concentration (I50) of Tin Porphyrins against Heme Oxygenase Isozymes

| Compound | Substituent at C2 & C4 | HO-1 I50 (µM) | HO-2 I50 (µM) |

| Tin(IV) mesoporphyrin IX | -CH2CH3 | 0.013 | 0.028 |

| Tin(IV) protoporphyrin IX | -CH=CH2 | 0.030 | 0.029 |

| Tin(IV) deuteroporphyrin IX | -H | 0.052 | 0.071 |

| Tin(IV) bis-glycol porphyrin | -CH(OH)CH2OH | 0.11 | 0.17 |

| Data sourced from a study on metalloporphyrin inhibition of heme oxygenase isozymes. researchgate.net |

The data clearly illustrates that the ethyl groups of Tin(IV) mesoporphyrin IX confer the highest potency, as indicated by the lowest I50 values for both HO-1 and HO-2. In contrast, the presence of more polar substituents, such as the glycol groups in Tin(IV) bis-glycol porphyrin, results in a significant decrease in inhibitory activity. The vinyl groups of the protoporphyrin and the hydrogen atoms of the deuteroporphyrin derivatives show intermediate potencies.

This structure-activity relationship, where the reduction of the vinyl groups to ethyl groups enhances inhibitory potency, is a key finding in the development of effective heme oxygenase inhibitors. mdpi.com The lipophilicity and steric profile of the substituents at the C2 and C4 positions appear to be critical determinants of the molecule's ability to bind to and inhibit the active site of the heme oxygenase enzyme.

Applications in Advanced Research Models Non Clinical Focus

Models for Studying Heme Oxygenase-1 (HO-1) Expression and Function

Tin(IV) mesoporphyrin IX is instrumental in elucidating the functions of HO-1, a stress-inducible enzyme that catabolizes heme into biliverdin (B22007), free iron, and carbon monoxide. apexbt.comglpbio.com Its targeted inhibition allows for the study of cellular responses when this key enzymatic pathway is blocked.

In laboratory settings, Tin(IV) mesoporphyrin IX is applied to various cell cultures to study the downstream effects of HO-1 inhibition. Research has demonstrated its efficacy as a potent competitive inhibitor of HO activity in rat splenic microsomal preparations, exhibiting a Ki (inhibitor constant) of 0.014 µM. apexbt.comglpbio.com This allows for precise modulation of HO-1 activity to study its impact on cellular processes like proliferation and oxidative stress. For example, in studies involving non-small-cell lung cancer (NSCLC) cell lines, the compound has been used to probe the consequences of HO-1 inhibition on cancer cell viability and signaling pathways. nih.govnih.gov

In animal models, Tin(IV) mesoporphyrin IX is used to investigate the systemic and tissue-specific roles of the HO-1 pathway. Studies have shown that the compound can effectively inhibit hepatic, renal, and splenic heme oxygenase activity in adult rats for extended periods. apexbt.comglpbio.com This systemic inhibition is crucial for understanding the role of HO-1 in integrated physiological and pathological processes. These preclinical models are vital for exploring the enzyme's function in contexts such as chemotherapy response and immune modulation, providing insights that are not achievable in vitro. nih.govaacrjournals.org

Research into Tumor Microenvironment Modulation

The tumor microenvironment is a complex ecosystem where HO-1 plays a significant, often pro-tumorigenic, role. Tin(IV) mesoporphyrin IX is a key agent for dissecting this role in non-clinical cancer research.

Recent preclinical research has repurposed Tin(IV) mesoporphyrin IX as a tool to investigate HO-1 as an immune checkpoint. nih.govkcl.ac.uk Studies using a spontaneous murine model of breast cancer (MMTV-PyMT) have shown that the compound targets HO-1 activity within myeloid-derived cells in the tumor microenvironment. nih.govaacrjournals.org This inhibition was found to block the immune suppression of CD8+ T cells that are elicited by chemotherapy. nih.govkcl.ac.uk By comparing its efficacy to PD-1 blockade in these models, research suggests that inhibiting myeloid HO-1 with Tin(IV) mesoporphyrin IX could represent a novel immune checkpoint therapy strategy. nih.govnih.gov Single-cell RNA sequencing analysis further supports this by indicating that myeloid lineage cells are a major source of HO-1, which is co-expressed with immune checkpoints PD-L1/2 in human breast tumors. nih.govkcl.ac.uk

| Preclinical Immune Checkpoint Research Findings | |

| Model System | Spontaneous murine model of breast cancer (MMTV-PyMT) nih.govaacrjournals.org |

| Target Cell Population | Myeloid cells within the tumor microenvironment nih.gov |

| Mechanism of Action | Inhibits immune suppression of chemotherapy-elicited CD8+ T cells by targeting myeloid HO-1 activity nih.govkcl.ac.uk |

| Comparative Efficacy | Efficacy compares favorably to PD-1 blockade in preclinical models when combined with chemotherapy nih.govnih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov While direct studies detailing the use of Tin(IV) mesoporphyrin IX in pancreatic cancer angiogenesis models were not prevalent in the search results, the known role of HO-1 in promoting angiogenesis suggests this is a significant area of investigation. Pancreatic ductal adenocarcinoma (PDAC) is characterized by a complex tumor microenvironment with a dense stroma that can impede vascular function. nih.govecancer.org Research into modulating factors like HO-1, which influence angiogenic signaling, is crucial for developing new therapeutic strategies for this aggressive cancer. nih.gov

The overexpression of HO-1 is frequently associated with chemoresistance and increased aggressiveness in tumors like non-small-cell lung cancer (NSCLC). nih.govnih.gov Research has utilized Tin(IV) mesoporphyrin IX to explore the effects of HO-1 inhibition on NSCLC cell lines. In A549 NSCLC cells, which overexpress HO-1, pharmacological inhibition with Tin(IV) mesoporphyrin IX led to a reduction in cell proliferation and migration. nih.govmdpi.com This effect was linked to an increase in oxidative stress, demonstrated by higher levels of reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH). nih.govnih.gov Conversely, the NCI-H292 NSCLC cell line, which has low basal levels of HO-1, did not respond to the treatment, highlighting a cell-dependent antitumorigenic effect based on HO-1 expression. nih.govnih.gov

| Effects of Tin(IV) Mesoporphyrin IX on NSCLC Cell Lines | |

| Cell Line | A549 (High HO-1 expression) nih.gov |

| Effect on Proliferation | Reduction nih.gov |

| Effect on Migration | Reduction nih.gov |

| Mechanism | Increased oxidative stress (ROS upregulation, GSH depletion) nih.govnih.gov |

| Cell Line | NCI-H292 (Low HO-1 expression) nih.gov |

| Effect on Proliferation | No response nih.gov |

| Effect on Migration | Not specified |

| Mechanism | Low basal HO-1 levels suggested as reason for lack of response nih.gov |

Investigation of Intracerebral Hemorrhage Mechanisms in Preclinical Models

In the pathophysiology of intracerebral hemorrhage (ICH), the breakdown of extravasated blood releases large quantities of heme. The subsequent enzymatic degradation of heme by heme oxygenase-1 (HO-1) produces biliverdin, carbon monoxide, and, critically, free ferrous iron. nih.gov This iron is highly toxic to neural tissue and is a major contributor to the secondary brain injury, including edema and neuronal cell death, that expands the lesion in the days following the initial hemorrhage. nih.govoup.com

Tin(IV) mesoporphyrin IX (dichloride) has been extensively used in preclinical models as a tool to investigate these mechanisms by inhibiting HO-1 activity. Researchers have postulated that by blocking this enzyme, the production of toxic iron could be mitigated, thus offering a neuroprotective effect. oup.comnih.gov

Experimental studies in animal models have provided significant evidence supporting this hypothesis.

Rabbit Models: In adult rabbits with experimentally induced ICH, systemic administration of Tin(IV) mesoporphyrin IX (dichloride) was shown to provide significant protection against neuronal loss in the area surrounding the hematoma (the "perifocal reactive zone"). nih.govnih.gov The study noted that the hemorrhage itself disrupted the blood-brain barrier sufficiently to allow the compound to enter the brain in pharmacologically effective amounts. nih.govoup.com

These studies collectively indicate that the mechanism of neuroprotection involves the potent inhibition of heme oxygenase, thereby preventing the cascade of events initiated by heme breakdown and iron release. nih.govdrugbank.com

Table 1: Summary of Key Research Findings in Preclinical ICH Models

| Preclinical Model | Key Intervention | Observed Outcomes | Reference |

|---|---|---|---|

| Adult Rabbit | Intravenous injections of Tin(IV) mesoporphyrin IX (dichloride) following stereotaxic injection of autologous blood. | Provided significant protection against neuronal loss in the perifocal reactive zone. | nih.govoup.com |

Development of Novel Catalytic Systems

The porphyrin macrocycle, particularly when complexed with a metal ion like tin, possesses unique electronic and structural properties that make it a candidate for various catalytic applications.

While Tin(IV) mesoporphyrin IX (dichloride) is primarily studied as an enzyme inhibitor, the broader class of tin porphyrins is being explored for catalytic activity. Self-assembled films of metalloporphyrins can exhibit enhanced catalytic activity by preventing the degradation that can occur in solution. For instance, a tin porphyrin-based porous aromatic framework has been synthesized and used as a catalyst for the oxidation of sulfides to sulfoxides. nih.gov These frameworks provide a high surface area and stable active sites, characteristic of effective heterogeneous catalysts.

Tin(IV) porphyrins exhibit excellent optical properties and the ability to act as photosensitizers, making them highly suitable for photo-driven catalysis. mdpi.com When exposed to visible light, the porphyrin complex can absorb photons, leading to an excited state that can initiate or accelerate chemical reactions.

Research has demonstrated the construction of Tin(IV) porphyrin-based porous coordination polymers that serve as efficient and reusable visible-light photocatalysts. mdpi.comnih.gov These materials have been successfully used for wastewater remediation by degrading pollutants such as the anionic azo dye amaranth and the antibiotic tetracycline. mdpi.comnih.gov In one study, the photocatalytic degradation of amaranth reached 95% within 80 minutes under visible light. nih.gov Another application involves a porous organic polymer cross-linked by a Sn(IV) porphyrin, which acts as a photocatalyst in the fabrication of silver nanoparticles. rsc.org The broad and strong optical absorption of these materials in the visible light spectrum is key to their photocatalytic efficiency. nih.gov

Table 2: Photocatalytic Degradation Efficiency of Sn(IV) Porphyrin-Based Polymers

| Pollutant | Catalyst | Degradation Efficiency | Time (minutes) | Reference |

|---|---|---|---|---|

| Amaranth (AM) dye | SnP-BTB | 95% | 80 | nih.gov |

| Amaranth (AM) dye | SnP-BTC | 87% | 80 | nih.gov |

| Tetracycline (TC) | SnP-BTB | 70% | 60 | nih.gov |

Material Science Applications and Functional Textiles

The ability of tin porphyrins to self-assemble and be incorporated into larger polymer structures has led to their use in the development of novel functional materials.

By reacting a Sn(IV) porphyrin with other organic linkers, researchers have fabricated robust porous organic polymers. rsc.org These materials exhibit high thermal stability (up to 600 °C), significant resistance to harsh chemical environments, and a high surface area with mesoporous structures. rsc.org Such properties make them promising candidates for environmental applications, including CO2 capture and the removal of pollutant dyes like methylene blue from water. rsc.org Furthermore, the self-organization of molecules like dihydroxy tin(IV)tetra(4-pyridyl)porphyrin can form supramolecular structures such as nanosheets, driven by hydrogen bonding and π-π interactions. nih.gov

In the realm of functional textiles, porphyrins and their derivatives are being investigated as agents to impart novel properties to fabrics. Protoporphyrin IX, a structural precursor to mesoporphyrin IX, has been bound to cellulose fabrics to create photoantimicrobial textiles. mdpi.com The general principle involves anchoring the photosensitizing porphyrin to the textile fibers, which can then generate reactive oxygen species upon light exposure to inactivate pathogens. Various strategies have been developed to bind different porphyrins to materials like polypropylene and nylon, creating textiles with potential antiviral and antimicrobial functionalities. mdpi.com

DNA Interaction Studies for Gene Technology

The interaction of porphyrin-based molecules with nucleic acids is a significant area of research for the development of new therapeutic and diagnostic tools in gene technology. While direct studies on Tin(IV) mesoporphyrin IX (dichloride) are limited, research on closely related compounds provides insight into the potential mechanisms of interaction.

Studies on other organotin(IV) porphyrin derivatives, such as those of meso-tetra-(4-sulfonatophenyl)porphine, have shown a strong interaction with DNA. nih.gov Spectrophotometric experiments indicate that these compounds bind to DNA primarily through an external binding mode, where the molecule associates with the outside of the DNA helix rather than intercalating between the base pairs. nih.gov

Furthermore, research on N-methyl mesoporphyrin IX, which shares the same porphyrin core but is modified differently, has revealed a remarkable selectivity for G-quadruplex (GQ) DNA structures. nih.gov These are specialized four-stranded structures found in regions such as human telomeres and oncogene promoters. N-methyl mesoporphyrin IX has been shown to stabilize the parallel conformation of GQ DNA, and its ability to induce structural changes in these sequences may have significant biological implications. nih.gov These findings highlight how modifications to the mesoporphyrin IX structure can direct its interaction with specific DNA conformations, a key principle in the design of targeted gene technologies.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of SnMP in inhibiting heme oxygenase (HO) activity, and how does it compare to other metalloporphyrins?

- Mechanism : SnMP acts as a competitive inhibitor of HO-1, binding to the enzyme's active site with high specificity (Ki = 11 nM for HO-1 vs. IC50 = 7.5 µM for HO-2) . Unlike Co(III) protoporphyrin IX, which induces HO-1 in vivo, SnMP suppresses HO enzymatic activity without photosensitization .

- Comparative Analysis : Cr(III) mesoporphyrin IX chloride shares HO inhibitory properties with SnMP, but SnMP uniquely upregulates HO-1 mRNA and protein levels after prolonged exposure (24 hours) in cell models .

- Methodological Note : Use spectrophotometric assays (e.g., bilirubin quantification) to validate HO inhibition kinetics across metalloporphyrins .

Q. How should researchers select appropriate solvents for SnMP in spectroscopic studies, and what impact does solvent choice have on experimental outcomes?

- Solvent Selection : SnMP’s dimethyl ester derivatives improve solubility in organic solvents (e.g., DMSO, chloroform) for UV-Vis and fluorescence spectroscopy. Avoid aqueous buffers unless esterified .